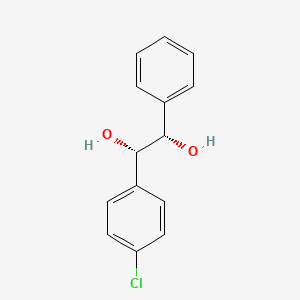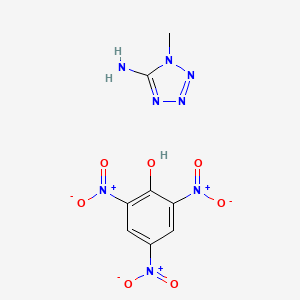
1-Methyltetrazol-5-amine;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyltetrazol-5-amine;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 1-Methyltetrazol-5-amine and 2,4,6-trinitrophenol 1-Methyltetrazol-5-amine is a derivative of tetrazole, known for its applications in pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methyltetrazol-5-amine can be synthesized through the reaction of methylhydrazine with sodium azide under acidic conditions. The reaction typically involves heating the mixture to facilitate the formation of the tetrazole ring .
2,4,6-trinitrophenol is produced by the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions .
Industrial Production Methods
Industrial production of 1-Methyltetrazol-5-amine involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as recrystallization to obtain the desired product .
2,4,6-trinitrophenol is manufactured in industrial settings with stringent safety protocols due to its explosive nature. The production process includes nitration, purification, and stabilization steps to ensure safe handling and storage .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyltetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding tetrazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It participates in nucleophilic substitution reactions to form various substituted tetrazoles.
2,4,6-trinitrophenol primarily undergoes:
Reduction: It can be reduced to form aminophenol derivatives.
Nitration: Further nitration can lead to the formation of more highly nitrated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed
Major Products
1-Methyltetrazol-5-amine: Oxidation yields tetrazole derivatives, while reduction forms amine derivatives.
2,4,6-trinitrophenol: Reduction produces aminophenol derivatives
Applications De Recherche Scientifique
1-Methyltetrazol-5-amine is utilized in:
Pharmaceuticals: As a building block for drug synthesis.
Agrochemicals: In the development of pesticides and herbicides.
2,4,6-trinitrophenol has applications in:
Explosives: Historically used in munitions.
Dye Manufacturing: As a precursor for various dyes.
Mécanisme D'action
1-Methyltetrazol-5-amine exerts its effects through interactions with biological targets such as enzymes and receptors. Its tetrazole ring can mimic biological molecules, allowing it to modulate enzyme activity and receptor binding .
2,4,6-trinitrophenol acts as an explosive by undergoing rapid decomposition, releasing a large amount of energy. Its nitro groups facilitate the release of nitrogen gas, contributing to its explosive properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyltetrazol-5-amine: Similar compounds include other tetrazole derivatives like 5-aminotetrazole and 1-methyl-1H-tetrazole.
2,4,6-trinitrophenol: Similar compounds include other nitrophenols like 2,4-dinitrophenol and 2,6-dinitrophenol.
Uniqueness
1-Methyltetrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group enhances its stability and reactivity compared to other tetrazoles .
2,4,6-trinitrophenol is distinguished by its high nitrogen content and explosive potential, making it more reactive than other nitrophenols .
Propriétés
Numéro CAS |
877174-40-8 |
|---|---|
Formule moléculaire |
C8H8N8O7 |
Poids moléculaire |
328.20 g/mol |
Nom IUPAC |
1-methyltetrazol-5-amine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C2H5N5/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-7-2(3)4-5-6-7/h1-2,10H;1H3,(H2,3,4,6) |
Clé InChI |
HOQOOSGOFVMXKF-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NN=N1)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene](/img/structure/B15168050.png)
![Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]-](/img/structure/B15168051.png)
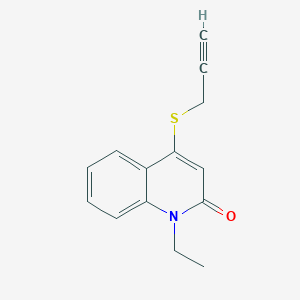
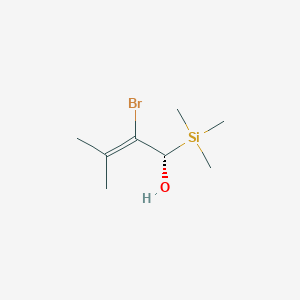
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-(2-methylcyclohexyl)benzene-1-sulfonamide](/img/structure/B15168066.png)
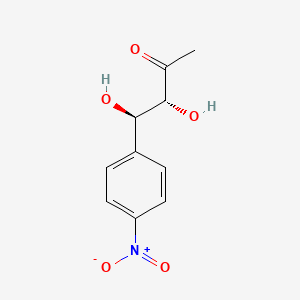

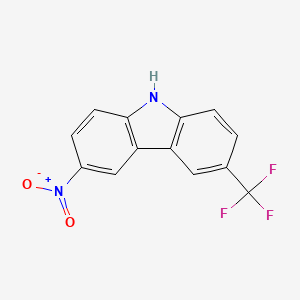
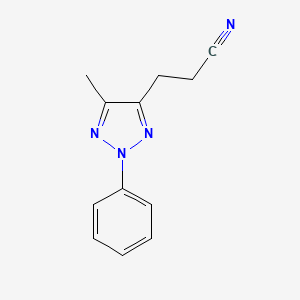
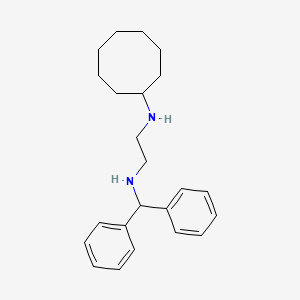
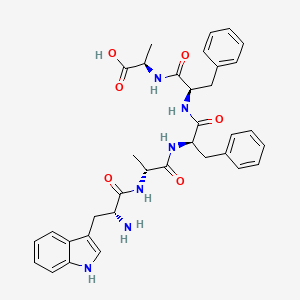
![(2S)-2-[(2-Chlorophenyl)methyl]piperazine](/img/structure/B15168104.png)
![Methyl 2-bromo-3-[methyl(phenyl)amino]propanoate](/img/structure/B15168112.png)
